2-amino-1H-Benzimidazol-7-ol

Vue d'ensemble

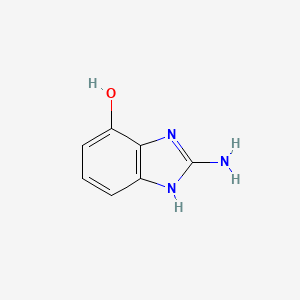

Description

2-Amino-1H-Benzimidazol-7-ol is a heterocyclic aromatic organic compound that features a benzene ring fused to an imidazole ring This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-Benzimidazol-7-ol typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the Phillips reaction, where o-phenylenediamine reacts with formic acid under reflux conditions to form the benzimidazole core. Another method involves the reaction of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-1H-Benzimidazol-7-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, substituted benzimidazoles, and various amine derivatives .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-amino-1H-benzimidazol-7-ol exhibits notable antimicrobial activity. It has been tested against various bacterial strains, with some derivatives showing enhanced efficacy. For instance, derivatives modified at the 5-position have demonstrated improved antimicrobial properties compared to the parent compound.

Anticancer Activity

The compound is also being explored for its anticancer potential. Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in cancer progression, such as kinases. For example, certain derivatives of this compound have been identified as potent inhibitors of CK1δ, a kinase implicated in various cancers .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit transient receptor potential (TRP) channels, specifically TRPC4 and TRPC5. These channels are crucial in various physiological processes and are linked to several diseases. The compound's inhibitors were identified through high-throughput screening methods, showcasing its potential as a therapeutic agent .

Study on Anticancer Properties

A recent study focused on the synthesis of new benzimidazole derivatives based on this compound. The results indicated that specific modifications led to compounds with nanomolar potency against cancer cell lines, highlighting their potential for further development into anticancer drugs .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The study found that certain derivatives exhibited significant activity, suggesting that structural modifications could enhance their therapeutic effectiveness against infections .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1H-benzimidazole | Amino group at position 2 | Antimicrobial and anticancer |

| 2-Amino-5-chlorobenzimidazole | Chlorine substitution at position 5 | Enhanced antimicrobial activity |

| 2-Amino-1H-benzimidazol-4-carboxylic acid | Carboxylic acid group at position 4 | Potential anti-inflammatory effects |

This table illustrates how structural variations among benzimidazole derivatives influence their biological activities, emphasizing the importance of chemical modifications in drug development.

Mécanisme D'action

The mechanism of action of 2-Amino-1H-Benzimidazol-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with DNA and RNA, affecting the replication and transcription processes. These interactions lead to its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

- 2-Amino-1H-Benzimidazol-5-ol

- 2-Amino-1H-Benzimidazol-6-ol

- 2-Amino-1H-Benzimidazol-4-ol

Comparison: While all these compounds share the benzimidazole core, the position of the hydroxyl group significantly affects their chemical properties and biological activities. 2-Amino-1H-Benzimidazol-7-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs .

Activité Biologique

2-Amino-1H-benzimidazol-7-ol is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds and has potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a benzimidazole core with an amino group and a hydroxyl group that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it interacts with DNA and RNA, affecting replication and transcription processes, which is critical in its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Moderate to good activity |

| Staphylococcus aureus | Moderate to good activity |

| Saccharomyces cerevisiae | Tested as a eukaryotic model |

The antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines, demonstrating that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example, it has been tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicated that this compound could significantly inhibit cell proliferation:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D culture |

| HCC827 | 5.13 ± 0.97 | 2D culture |

| NCI-H358 | 0.85 ± 0.05 | 2D culture |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased sub-G1 phase cell populations indicative of DNA fragmentation .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Amino-1H-benzimidazole | Moderate | Low |

| 2-Amino-1H-benzimidazol-5-ol | High | Moderate |

| 2-Amino-1H-benzimidazol-6-ol | Low | High |

This table illustrates that while all compounds share a similar core structure, their substitutions significantly influence their biological activities .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various benzimidazole derivatives on lung cancer cell lines, including the aforementioned A549 and HCC827. The results showed that compounds with amino substitutions exhibited higher cytotoxicity compared to others, suggesting a structure-activity relationship that favors specific modifications for enhanced efficacy .

- Synergistic Effects : In combination therapy studies, the addition of this compound to existing chemotherapeutic agents resulted in enhanced anticancer effects, indicating potential for use in combination therapies for improved patient outcomes .

Propriétés

IUPAC Name |

2-amino-1H-benzimidazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSYMXYQDPASMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019789 | |

| Record name | 2-Amino-1H-benzimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255789-22-0 | |

| Record name | 2-Amino-1H-benzimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.